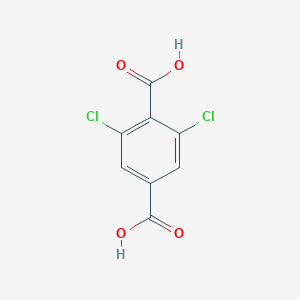

2,6-Dichloroterephthalic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Dichloroterephthalic acid often involves halogenation reactions where chlorine atoms are introduced into the aromatic ring. For example, 2,6-Dichloronaphthalene dianhydride, a compound with a similar dichlorinated aromatic structure, is synthesized through modified procedures involving imidization and nucleophilic exchange reactions, demonstrating the typical approaches used in synthesizing dichlorinated aromatic compounds (Thalacker, Röger, & Würthner, 2006).

Applications De Recherche Scientifique

Separation of Organic Anions : 2,6-naphthalenedicarboxylic acid (NDC) significantly enhances sensitivity in separating organic anions through capillary zone electrophoresis with indirect UV detection. This method shows promise for analyzing ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

Iodometric Indicators : 2,6-Dichlorophenol-indophenol serves as an indicator in iodometric methods for determining various elements and compounds such as iodine, chlorine, and copper, among others (Svehla, Koltai & Erdey, 1963).

Ultraviolet-Labeling Agent for Carboxylic Acids : 2-(phthalimino)ethyl trifluoromethanesulfonate is a highly reactive ultraviolet-labeling agent, enabling the determination of certain carboxylic acids in the mouse brain when used in high performance liquid chromatography (Yasaka et al., 1990).

Formation of Disulphonic Acid : Both 2,6- and 2,7-di-t-butylnaphthalene form the same disulphonic acid when treated with chlorosulphonic acid, indicating specific chemical behavior of these compounds (Menard, Awang & Chubb, 1962).

Chromogenic Reagent for Bismuth : 2,6-dichloroarsenazo is identified as a sensitive chromogenic reagent for determining bismuth, particularly in copper alloys without prior treatment (Zhang et al., 1999).

Applications in Thermosetting Polymers : Thermotropic (co)polyesters of 2-phenylthioterephthalic acid show high transition temperatures, melting points, and crystallization properties, making them suitable for use in thermosetting polymers (Kricheldorf, Döring & Eckhardt, 1988).

Groundwater Bioremediation : Aminobacter sp. MSH1 effectively mineralizes the groundwater micropollutant 2,6-dichlorobenzamide, highlighting its potential as a biocatalyst for groundwater bioremediation (Raes et al., 2019).

Photocatalytic Applications : Flexible bis(benzimidazole) co-ligands in coordination polymers with 2,5-dichloroterephthalate demonstrate high photocatalytic activities for degrading dyes under UV irradiation, indicating their potential in environmental applications (Hao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dichloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJMEBEACINIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

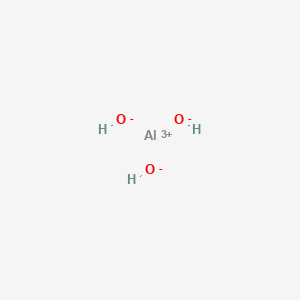

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023260 | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroterephthalic acid | |

CAS RN |

41906-38-1, 116802-97-2 | |

| Record name | Benzenedicarboxylic acid, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

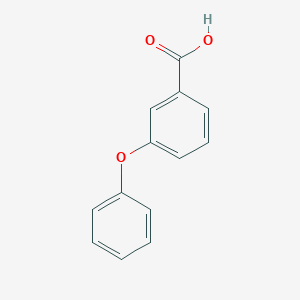

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

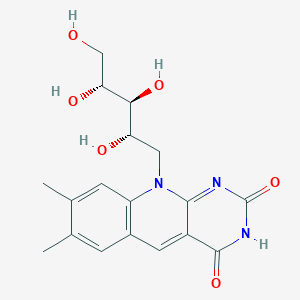

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)